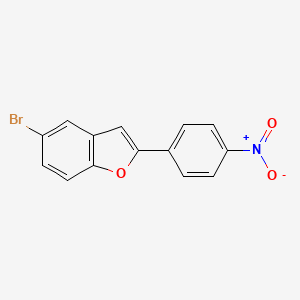![molecular formula C8H13NO B13890475 3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)
3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a prop-2-yn-1-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in various substituted pyrrolidine derivatives.
科学的研究の応用
3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding or non-covalent interactions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride: This compound has a similar pyrrolidine core but with a carboxylate ester group instead of the prop-2-yn-1-yloxy group.
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine: This compound contains multiple prop-2-yn-1-yloxy groups, making it structurally more complex.
Uniqueness
3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and drug development.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
3-(prop-2-ynoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H13NO/c1-2-5-10-7-8-3-4-9-6-8/h1,8-9H,3-7H2 |
InChIキー |
HWXGULUGUISDTL-UHFFFAOYSA-N |
正規SMILES |
C#CCOCC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


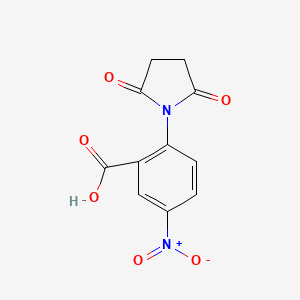
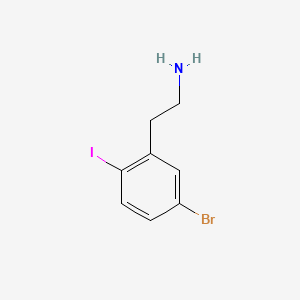
![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
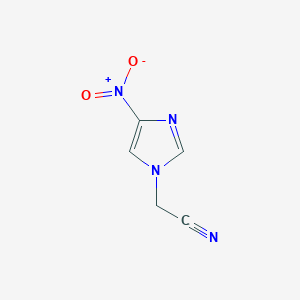
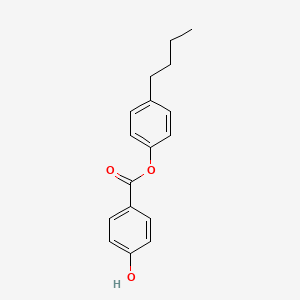
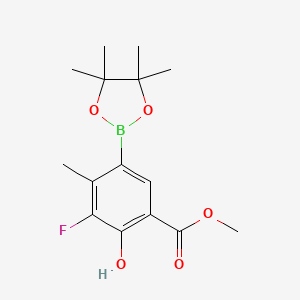
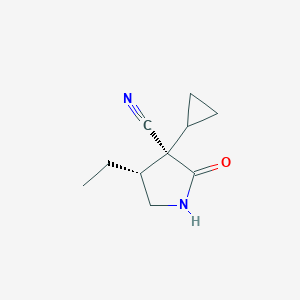
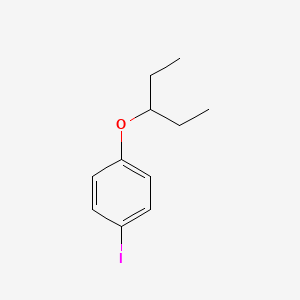
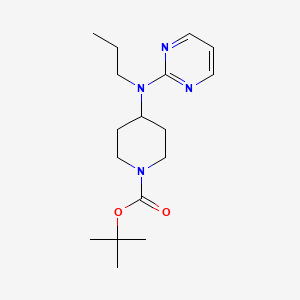
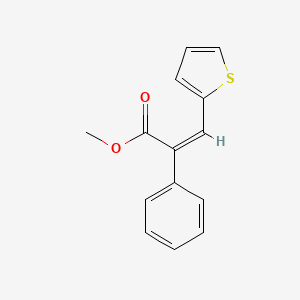
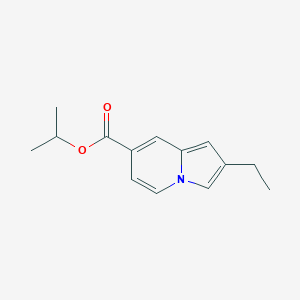
![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
